molecular formula C12H16N2O B3030804 4-(Indolin-5-yl)morpholine CAS No. 959238-58-5

4-(Indolin-5-yl)morpholine

Cat. No.: B3030804
CAS No.: 959238-58-5
M. Wt: 204.27
InChI Key: TYCOEKCFYZRMAZ-UHFFFAOYSA-N
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Description

4-(Indolin-5-yl)morpholine is a chemical compound that features a morpholine ring attached to an indoline moiety The indoline structure is derived from indole, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indolin-5-yl)morpholine typically involves the reaction of indoline derivatives with morpholine under specific conditions. One common method includes the nucleophilic substitution reaction where an indoline derivative reacts with morpholine in the presence of a suitable base and solvent. The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-(Indolin-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: Reduction reactions can convert the indoline ring to more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indoline and morpholine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole-2-carboxylic acid derivatives, while reduction can produce tetrahydroindoline derivatives.

Scientific Research Applications

4-(Indolin-5-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Indolin-5-yl)morpholine involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with various enzymes and receptors, modulating their activity. For example, it may bind to and inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    Indoline: A simpler structure lacking the morpholine ring, used in the synthesis of various heterocyclic compounds.

    Morpholine: A versatile chemical used as a solvent and intermediate in organic synthesis.

    Indole: The parent compound of indoline, widely studied for its biological activities and synthetic applications.

Uniqueness: 4-(Indolin-5-yl)morpholine is unique due to the combination of the indoline and morpholine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,3-dihydro-1H-indol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14/h1-2,9,13H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCOEKCFYZRMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652972
Record name 5-(Morpholin-4-yl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-58-5
Record name 2,3-Dihydro-5-(4-morpholinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Morpholin-4-yl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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